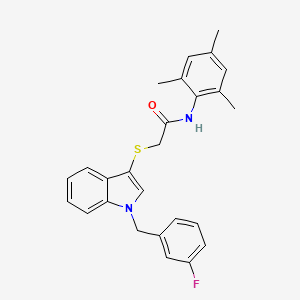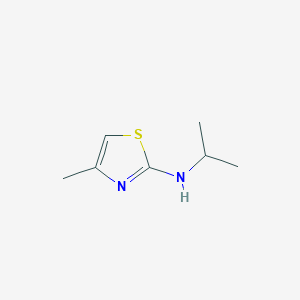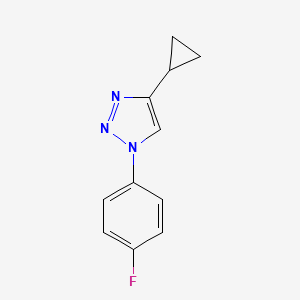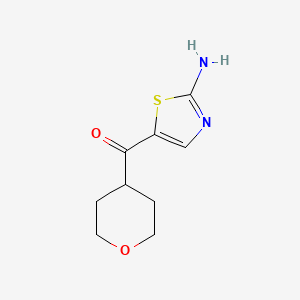
3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-cyanophenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties and Applications
Studies on related compounds, such as unsymmetrical dihydropyridines and cyanoacrylic acid derivatives, highlight their electrochemical behavior and applications in creating cyclic compounds through reduction and oxidation processes. For example, the electrochemical study of unsymmetrical dihydropyridines in a protic medium reveals pathways to cyclic compounds with potential applications in materials science and synthetic chemistry (David et al., 1995).
Solar Cell Applications
Organic sensitizers, including those with cyanoacrylic acid groups, have been engineered for solar cell applications, demonstrating high incident photon-to-current conversion efficiency. These sensitizers, when anchored onto TiO2 films, showcase the potential of related compounds in improving the efficiency of dye-sensitized solar cells (Kim et al., 2006).
Renewable Building Blocks for Materials Science
Compounds such as phloretic acid have been explored for their reactivity towards benzoxazine ring formation, offering a sustainable alternative to phenol in the synthesis of materials with thermal and thermo-mechanical properties suitable for a wide range of applications. This illustrates the potential of utilizing related compounds as renewable building blocks in materials science (Trejo-Machin et al., 2017).
Synthesis and Properties of Dye Compounds
Research into the synthesis of cyano and dimethylaminophenyl propenoic acid dyes demonstrates the versatility of similar compounds in the development of new materials with specific electronic and thermal properties. These studies contribute to the fields of materials science and organic electronics, showing the potential applications of related compounds in creating functional materials (Kotteswaran et al., 2016).
Antimicrobial Applications
The synthesis of compounds from related chemical structures has led to the discovery of materials with antimicrobial properties. For instance, the conversion of substituted toluenes into propanoic acid derivatives underlines the potential of these compounds in medicinal chemistry, particularly in the synthesis of antimicrobial agents (Cai et al., 2007).
Properties
IUPAC Name |
3-(4-cyanophenyl)-3-(2,5-dimethylpyrrol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-4-12(2)18(11)15(9-16(19)20)14-7-5-13(10-17)6-8-14/h3-8,15H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMDHQWSNYPCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(CC(=O)O)C2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2826398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2826399.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2826401.png)


![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2826408.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)




